2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine
Overview
Description
2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine is a synthetic organic compound with a unique structure that includes a bromine atom, a nitro group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine typically involves multiple steps. One common method starts with the bromination of 4-nitropyridine to introduce the bromine atom at the 3-position. This is followed by a nucleophilic substitution reaction with N,N-dimethylethenamine to form the final product. The reaction conditions often include the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-Amino-5-nitro-4-pyridinyl)-N,N-dimethylethenamine.
Reduction: Formation of 2-(3-Hydroxy-5-nitro-4-pyridinyl)-N,N-dimethylethenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-nitro-4-pyridinyl)-N-ethylamine
- 2-(3-Bromo-5-nitro-4-pyridinyl)-N-propylglycine
- 2-(3-{[(3-Bromo-5-nitro-4-pyridinyl)amino]methyl}tetrahydro-3-furanyl)ethanol
Uniqueness
Compared to similar compounds, 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine is unique due to its specific substitution pattern and the presence of the dimethylethenamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O2/c1-12(2)4-3-7-8(10)5-11-6-9(7)13(14)15/h3-6H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCIGHHNAXTRI-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=NC=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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